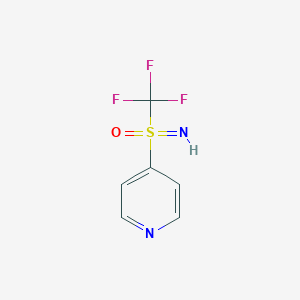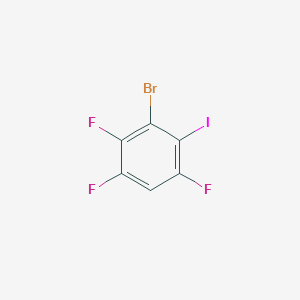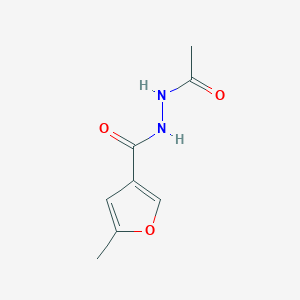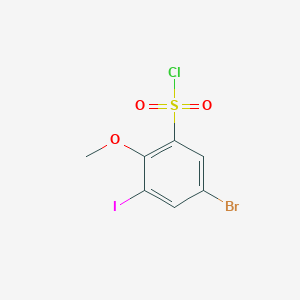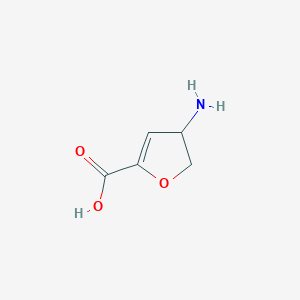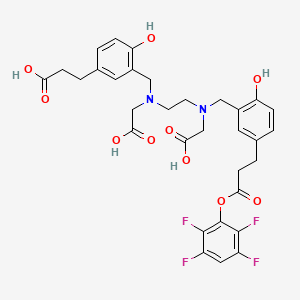![molecular formula C12H21N3O3 B12864834 [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester is a chemical compound with a complex structure that includes a cyano group, an acetylamino group, and a t-butyl ester
Vorbereitungsmethoden
The synthesis of [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Analyse Chemischer Reaktionen
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester has several scientific research applications:
Wirkmechanismus
The mechanism by which [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in transesterification reactions, forming a tetrahedral intermediate . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester include:
These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Eigenschaften
Molekularformel |
C12H21N3O3 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2-cyanoacetyl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)14-8-12(4,5)15-9(16)6-7-13/h6,8H2,1-5H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
BZWHXUAQCOWMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


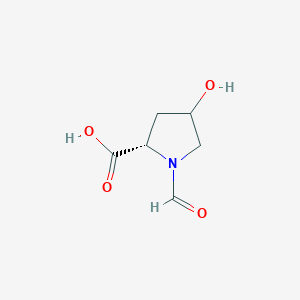
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
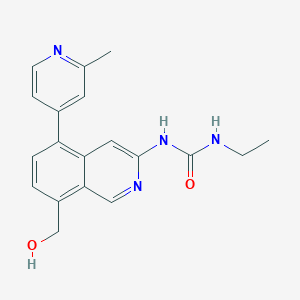
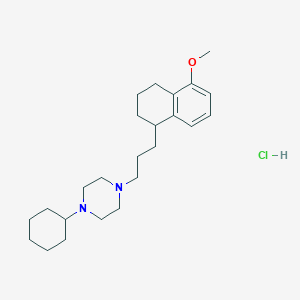
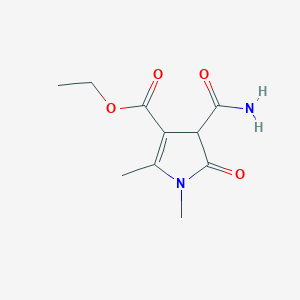
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
